4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID
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Overview
Description
4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID is a complex organic compound with a unique structure that includes phenyl, phenoxy, and butanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenylbutanoic acid with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID include:
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-phenyl-4-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,3)18-26(4,5)20-11-13-21(14-12-20)32-17-23(29)28-27-22(15-16-24(30)31)19-9-7-6-8-10-19/h6-14H,15-18H2,1-5H3,(H,28,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCBFIOXFGNPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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